molecular formula C25H19BrN2O4 B12164328 (2Z)-3-[5-(4-bromophenyl)(2-furyl)]-N-(2-furylmethyl)-2-(phenylcarbonylamino)p rop-2-enamide

(2Z)-3-[5-(4-bromophenyl)(2-furyl)]-N-(2-furylmethyl)-2-(phenylcarbonylamino)p rop-2-enamide

Cat. No.: B12164328
M. Wt: 491.3 g/mol
InChI Key: YHTWPFPVSOTPCS-JCMHNJIXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2Z)-3-[5-(4-bromophenyl)(2-furyl)]-N-(2-furylmethyl)-2-(phenylcarbonylamino)prop-2-enamide is a complex organic molecule characterized by its unique structure, which includes a bromophenyl group, two furan rings, and a phenylcarbonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-[5-(4-bromophenyl)(2-furyl)]-N-(2-furylmethyl)-2-(phenylcarbonylamino)prop-2-enamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the bromophenyl and furan derivatives, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include brominating agents, furan derivatives, and amine coupling agents. The reaction conditions may involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time. Purification methods such as recrystallization, chromatography, and distillation are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-[5-(4-bromophenyl)(2-furyl)]-N-(2-furylmethyl)-2-(phenylcarbonylamino)prop-2-enamide: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2Z)-3-[5-(4-bromophenyl)(2-furyl)]-N-(2-furylmethyl)-2-(phenylcarbonylamino)prop-2-enamide: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-3-[5-(4-bromophenyl)(2-furyl)]-N-(2-furylmethyl)-2-(phenylcarbonylamino)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-3-[5-(4-bromophenyl)(2-furyl)]-N-(2-furylmethyl)-2-(phenylcarbonylamino)prop-2-enamide: is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H19BrN2O4

Molecular Weight

491.3 g/mol

IUPAC Name

N-[(Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-(furan-2-ylmethylamino)-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C25H19BrN2O4/c26-19-10-8-17(9-11-19)23-13-12-20(32-23)15-22(25(30)27-16-21-7-4-14-31-21)28-24(29)18-5-2-1-3-6-18/h1-15H,16H2,(H,27,30)(H,28,29)/b22-15-

InChI Key

YHTWPFPVSOTPCS-JCMHNJIXSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)Br)/C(=O)NCC4=CC=CO4

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(O2)C3=CC=C(C=C3)Br)C(=O)NCC4=CC=CO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.